A Technical Guide to the Natural Sources, Isolation, and Signaling Pathways of Jasmonates
A Technical Guide to the Natural Sources, Isolation, and Signaling Pathways of Jasmonates
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of jasmonates, a class of lipid-derived plant hormones, with a focus on their natural origins and the methodologies for their extraction and purification. It is intended to serve as a technical resource for professionals in research, drug development, and related scientific fields. The information presented herein is a synthesis of established scientific literature.
Introduction to Jasmonates
Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are ubiquitous signaling molecules in the plant kingdom, playing critical roles in regulating growth, development, and responses to a wide range of biotic and abiotic stresses. Initially discovered as a fragrant component of jasmine oil, methyl jasmonate (MeJA) and its free acid counterpart, JA, have since been identified in a vast array of plant species and even in some fungi. Their potent biological activities have made them a subject of intense research, not only for understanding fundamental plant biology but also for their potential applications in agriculture and medicine. This guide details the primary natural sources of these compounds and the technical protocols for their isolation and analysis.
Natural Sources of Jasmonates
Jasmonates are widely distributed throughout the plant kingdom and are also produced by certain species of fungi. The concentrations of these compounds can vary significantly depending on the species, tissue type, developmental stage, and environmental conditions.
2.1 Plant Sources
Jasmonates are found in both higher and lower plants, including angiosperms, gymnosperms, ferns, and mosses. In higher plants, their concentrations are often elevated in reproductive tissues and parts undergoing active growth or experiencing stress.
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Flowers and Reproductive Tissues: These tissues generally exhibit the highest levels of jasmonates, where they are involved in processes such as pollen maturation and flower development. The essential oil of jasmine (Jasminum grandiflorum) is a historically significant source of methyl jasmonate.
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Leaves and Vegetative Tissues: While basal levels in mature leaves are typically low, they can increase dramatically in response to wounding or herbivory. Young, developing leaves also tend to have higher concentrations.
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Roots: Jasmonate levels in roots are generally lower than in aerial parts but play a crucial role in mediating responses to soil-borne pathogens and symbiotic interactions.
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Seeds and Seedlings: The highest concentrations of jasmonic acid in soybean seeds and seedlings are found in the youngest organs, such as the hypocotyl hook and plumule[1].
2.2 Fungal Sources
Several species of fungi are known to produce jasmonates, sometimes in quantities that far exceed those typically found in plants. This makes them an attractive source for biotechnological production.
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Lasiodiplodia theobromae (also known as Botryodiplodia theobromae): This plant pathogenic fungus is a prolific producer of jasmonic acid, with yields from submerged fermentation reported to be significantly higher than from plant sources.
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Fusarium oxysporum : This fungus is known to produce a diverse array of over 20 different jasmonate compounds.
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Aspergillus niger : When cultured in a liquid medium, this fungus can produce more than 25 different jasmonates, particularly when supplemented with jasmonic acid or its derivatives.
Quantitative Data on Jasmonate Content
The following tables summarize quantitative data on jasmonate concentrations in various natural sources and yields from production methods, as reported in the scientific literature.
Table 1: Jasmonate Concentration in Plant Tissues
| Plant Species | Tissue | Compound | Concentration (per gram fresh weight) | Reference |
| Hybrid Poplar | Leaves | Jasmonic Acid | 2.6 µg | [2] |
| Hybrid Poplar | Leaves | Methyl Jasmonate | 1.3 µg | [2] |
| Arabidopsis thaliana | Leaves | Methyl Jasmonate | 10 - 100 ng | [3][4] |
| Soybean | Leaves | Jasmonic Acid | Increased ~3x upon virus infection | [5] |
Table 2: Jasmonic Acid Yield from Fungal Fermentation
| Fungal Species | Fermentation Condition | Yield (mg/L) | Reference |
| Lasiodiplodia theobromae | Submerged Fermentation | 30.357 mg/L | [6] |
| Lasiodiplodia theobromae | Optimized Submerged Fermentation | 420 - 1250 mg/L | [7] |
| Lasiodiplodia iranensis | Shaken Culture with Tyrosol | ~314 mg/L | [8] |
Experimental Protocols for Isolation and Purification
The isolation of jasmonates from natural sources involves extraction, purification, and subsequent quantification. The choice of method depends on the source material and the desired purity and scale.
4.1 Protocol for Extraction and Purification from Plant Tissues
This protocol provides a general methodology for the extraction and purification of jasmonic acid and its derivatives from plant material.
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Sample Preparation: Harvest approximately 0.5-1.0 g of fresh plant tissue, immediately freeze in liquid nitrogen, and grind to a fine powder using a mortar and pestle or a bead mill homogenizer.
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Extraction:
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To the powdered tissue, add 1-10 mL of a cold extraction solvent. A common solvent is 80% methanol in water containing an antioxidant like butylated hydroxytoluene (BHT) and 1% acetic acid. For simultaneous analysis of multiple phytohormones, a solution of methanol, water, and formic acid is also effective.
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Vortex the mixture thoroughly and incubate at 4°C for 16-24 hours with gentle agitation.
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Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the cell debris.
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Purification using Solid-Phase Extraction (SPE):
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The supernatant is collected and can be further purified using a C18 SPE cartridge.
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Condition the C18 cartridge by washing with 1 mL of methanol, followed by equilibration with 1 mL of 1% acetic acid in water.
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Load the supernatant onto the conditioned cartridge.
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Wash the cartridge with 1 mL of 1% acetic acid to remove polar impurities.
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Elute the jasmonates with a suitable solvent. For instance, indole-3-acetic acid (IAA) and abscisic acid (ABA) can be eluted with 40% methanol, while jasmonic acid is subsequently eluted with 60% methanol[9]. Alternatively, a single elution with 80% acetonitrile containing 1% acetic acid can be used.
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Final Preparation:
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The eluate is dried under a stream of nitrogen or using a vacuum concentrator.
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The dried residue is reconstituted in a small volume of the initial mobile phase for analysis by HPLC or GC-MS. For GC-MS analysis, derivatization with diazomethane to form the methyl ester is often required[9].
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4.2 Protocol for Isolation from Fungal Culture
This protocol outlines the steps for isolating jasmonic acid from a liquid fermentation culture of Lasiodiplodia theobromae.
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Culture Preparation: Grow the fungus in a suitable liquid medium (e.g., Potato Dextrose Broth or a minimal salt medium) under optimal conditions for jasmonate production.
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Extraction from Culture Filtrate:
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Separate the fungal mycelium from the culture broth by vacuum filtration.
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Acidify the culture filtrate to approximately pH 3.0 with a suitable acid.
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Perform a liquid-liquid extraction of the acidified filtrate with an equal volume of ethyl acetate. Repeat this extraction multiple times to ensure complete recovery.
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Alternatively, for a solid-phase approach, the acidified filtrate can be mixed with an adsorbent resin such as Amberlite® XAD-4, which has shown high efficiency (96.3%) in capturing jasmonates[10].
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Purification:
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The combined ethyl acetate extracts are dried over anhydrous sodium sulfate and then evaporated to dryness under reduced pressure.
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The resulting crude extract can be further purified using chromatographic techniques such as High-Performance Thin-Layer Chromatography (HPTLC) or column chromatography. For HPTLC, a mobile phase of isopropanol-ammonia-water (10:1:1, v/v/v) can be used for separation on silica gel plates[11].
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Quantification:
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The purified jasmonic acid is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 210 nm or 295 nm) or by more sensitive methods like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
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Visualization of Workflows and Pathways
5.1 General Experimental Workflow for Jasmonate Isolation
The following diagram illustrates a typical workflow for the isolation and purification of jasmonates from a natural source.
5.2 Jasmonic Acid Biosynthesis Pathway
The biosynthesis of jasmonic acid begins in the chloroplast and is completed in the peroxisome, starting from α-linolenic acid.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crosstalk with Jasmonic Acid Integrates Multiple Responses in Plant Development | MDPI [mdpi.com]
- 6. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. madsg.com [madsg.com]
- 11. Isolation and Purification of Natural Products from Microbial Cultures | Springer Nature Experiments [experiments.springernature.com]
